molecular formula C9H11N3O2S B375210 N-allyl-2-(2-furoyl)hydrazinecarbothioamide CAS No. 15886-24-5

N-allyl-2-(2-furoyl)hydrazinecarbothioamide

Cat. No.: B375210
CAS No.: 15886-24-5
M. Wt: 225.27g/mol
InChI Key: ZMQXPAMIPOAOPJ-UHFFFAOYSA-N
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Description

N-allyl-2-(2-furoyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C9H11N3O2S It is known for its unique structure, which includes an allyl group, a furoyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(2-furoyl)hydrazinecarbothioamide typically involves the reaction of allyl isothiocyanate with 2-furoylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product. The general reaction scheme is as follows:

Allyl isothiocyanate+2-furoylhydrazineThis compound\text{Allyl isothiocyanate} + \text{2-furoylhydrazine} \rightarrow \text{this compound} Allyl isothiocyanate+2-furoylhydrazine→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(2-furoyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted hydrazinecarbothioamide derivatives.

Scientific Research Applications

N-allyl-2-(2-furoyl)hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-allyl-2-(2-furoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-2-(2-furoyl)hydrazinecarboxamide
  • N-allyl-2-(2-furoyl)hydrazinecarbothioamide derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific research and industrial purposes.

Properties

IUPAC Name

1-(furan-2-carbonylamino)-3-prop-2-enylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-2-5-10-9(15)12-11-8(13)7-4-3-6-14-7/h2-4,6H,1,5H2,(H,11,13)(H2,10,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQXPAMIPOAOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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